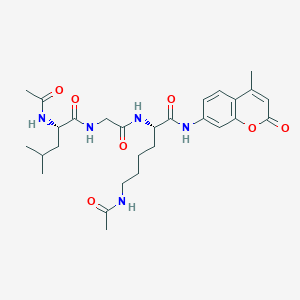

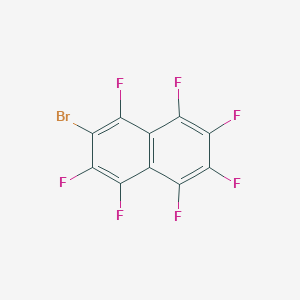

2-Bromoheptafluoronaphthalene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of brominated naphthalene derivatives is a topic of interest in several studies. For instance, a practical synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate for anti-inflammatory agents, has been reported using safer methylating agents . Another study describes a facile synthesis of 1,7,8-trifluoro-2-naphthol via DMAP catalyzed cycloaromatization, which is a key intermediate for liquid crystal compounds . Additionally, a method for the synthesis of 2-bromo-4-alkylthiophenes has been developed, yielding products with high chemical yields and regioselectivity .

Molecular Structure Analysis

The molecular structure and electronic properties of brominated naphthalene derivatives have been studied using various spectroscopic and theoretical methods. For example, 2-bromo-6-methoxynaphthalene has been analyzed using DFT methods, revealing its vibrational modes, electronic properties, and molecular orbitals . The stability of the molecule is indicated by an energy gap of 4.208 eV, and the reactive sites have been predicted using molecular electrostatic potential and other calculations .

Chemical Reactions Analysis

Brominated naphthalene derivatives participate in various chemical reactions. The photocatalytic reaction of N-Aryl amino acids with 2-bromo-3,3,3-trifluoropropene leads to the synthesis of 4-(difluoromethylidene)-tetrahydroquinolines, showcasing the utility of brominated compounds in photocatalytic defluorinative reactions . Another study reports a one-pot desulfurative-fluorination-bromination reaction to synthesize dibromo-difluoroalkyl thiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated naphthalene derivatives are influenced by their molecular structure. The vibrational spectroscopy and theoretical studies provide insights into the stability and reactivity of these compounds . The high yields and regioselectivity achieved in their synthesis indicate that the physical properties of these compounds can be finely tuned for specific applications .

Wissenschaftliche Forschungsanwendungen

Fluorescent Labeling in HPLC Analysis

2-Bromoheptafluoronaphthalene derivatives have been utilized in high-performance liquid chromatography (HPLC) as fluorescent labeling reagents. For example, 2-Bromoacetyl-6-methoxynaphthalene, a derivative, has been used in the HPLC analysis of bile acids in pharmaceuticals and bile, demonstrating its application in pharmaceutical analysis (Cavrini et al., 1993).

Reactivity in Organometallic Chemistry

Significant differences in reactivity towards organolithium and organomagnesium compounds were found when comparing isomeric heptafluoronaphthalenes and bromoheptafluoronaphthalenes. This reactivity has been observed in the metalation of polyfluorinated naphthalenes, highlighting its importance in organometallic chemistry (Shmakov et al., 2019).

Spectroscopic Analysis and Anti-Cancer Potential

2-Bromo-6-methoxynaphthalene (2BMN) has been studied for its vibrational, electronic, and charge transfer properties using Density Functional Theory (DFT). This compound shows potential as an anti-cancer drug, as indicated by molecular docking studies showing its protein-ligand binding properties (Saji et al., 2021).

Application in Block Copolymer Synthesis

2-Bromoheptafluoronaphthalene derivatives have been used in the synthesis of novel, amphiphilic, conjugated block copolymers. These copolymers demonstrate solvent-selective photoluminescence quenching, an important property in materials science (Tu et al., 2007).

Flame Retardants in Indoor Environments

Studies have detected bromoheptafluoronaphthalene derivatives as components in flame retardants in indoor dust. This indicates the widespread use of these compounds in commercial applications and their presence in indoor environments (Stapleton et al., 2008).

Reactions in Organic Chemistry

Bromoheptafluoronaphthalene derivatives undergo various reactions, such as nucleophilic and electrophilic substitutions. These reactions are crucial in organic synthesis and the creation of complex molecules (Coe et al., 1971).

Thermal Degradation and Dioxin Formation

The thermal degradation of bromoheptafluoronaphthalene derivatives has been studied to understand the formation of hazardous byproducts like dioxins. This research is essential for environmental safety and understanding the impact of these compounds when exposed to high temperatures (Evans & Dellinger, 2005).

Eigenschaften

IUPAC Name |

2-bromo-1,3,4,5,6,7,8-heptafluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10BrF7/c11-3-4(12)1-2(5(13)8(3)16)7(15)10(18)9(17)6(1)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTDLHCXDWASRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1F)F)F)F)C(=C(C(=C2F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10BrF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465603 | |

| Record name | 2-Bromoheptafluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromoheptafluoronaphthalene | |

CAS RN |

27041-17-4 | |

| Record name | 2-Bromoheptafluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

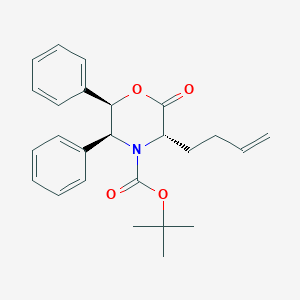

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1279383.png)

![Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1279388.png)